molecular formula C6H7Cl2NOS B13661129 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride

2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride

Cat. No.: B13661129
M. Wt: 212.10 g/mol
InChI Key: YUJNOPKROLFXCZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO. It is known for its unique structure, which includes an amino group, a chlorinated thiophene ring, and an ethanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride typically involves the reaction of 4-chlorothiophene with acetyl chloride. This reaction is carried out in a suitable solvent at an appropriate temperature and for a specific duration to yield the desired product . Another method involves reacting phosphorus oxychloride with 2,3-dichloroacetophenone in a solvent such as dioxane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated thiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit COX-2 enzymes, which are involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is unique due to its chlorinated thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H7Cl2NOS

Molecular Weight

212.10 g/mol

IUPAC Name

2-amino-1-(4-chlorothiophen-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H6ClNOS.ClH/c7-4-1-6(10-3-4)5(9)2-8;/h1,3H,2,8H2;1H

InChI Key

YUJNOPKROLFXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)C(=O)CN.Cl

Origin of Product

United States

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